molecular formula C10H9NO3 B14379378 2-(2-Oxoazetidin-1-yl)benzoic acid CAS No. 88072-22-4

2-(2-Oxoazetidin-1-yl)benzoic acid

Cat. No.: B14379378
CAS No.: 88072-22-4
M. Wt: 191.18 g/mol
InChI Key: VJDUFJJJHJXZHH-UHFFFAOYSA-N
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Description

2-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with a molecular formula of C10H9NO3. It is a derivative of benzoic acid, featuring an azetidinone ring, which is a four-membered lactam.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoazetidin-1-yl)benzoic acid typically involves the formation of the azetidinone ring through cyclization reactions. One common method involves the condensation of aryl amines with hydroxy benzaldehyde in the presence of ethanol to form Schiff’s bases. These Schiff’s bases are then converted to 2-azetidinone derivatives by reacting with triethylamine dissolved in dioxane and chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-Oxoazetidin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with biological targets, particularly enzymes involved in bacterial cell wall synthesis. The azetidinone ring can inhibit these enzymes, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These antibiotics also contain a β-lactam ring and are used to treat bacterial infections.

    Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.

    Carbapenems: Highly effective β-lactam antibiotics used for severe or high-risk bacterial infections.

    Monobactams: β-lactam antibiotics that are effective against Gram-negative bacteria.

Uniqueness

2-(2-Oxoazetidin-1-yl)benzoic acid is unique due to its specific structure, which combines the azetidinone ring with a benzoic acid moiety. This combination provides distinct chemical properties and potential biological activities that are not found in other β-lactam antibiotics.

Properties

CAS No.

88072-22-4

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(2-oxoazetidin-1-yl)benzoic acid

InChI

InChI=1S/C10H9NO3/c12-9-5-6-11(9)8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

VJDUFJJJHJXZHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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